molecular formula C11H18N2O3S2 B5439815 N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide

N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide

Cat. No. B5439815
M. Wt: 290.4 g/mol
InChI Key: TVOZYIYSQSPELL-UHFFFAOYSA-N
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Description

N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting histone deacetylases, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide may alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation and inhibit fungal growth. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used to improve the conductivity and stability of polymers and organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent to facilitate various chemical reactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments is its versatility and ease of use. N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide can be synthesized relatively easily and is stable under a wide range of conditions, making it a convenient reagent for various chemical reactions. Additionally, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of potential applications in various fields, making it a promising compound for future research.
However, there are also some limitations associated with the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the exact mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results and design new experiments.

Future Directions

There are several future directions for research on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide. One area of interest is the development of new anticancer drugs based on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide and related compounds. Another area of interest is the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide as a dopant for organic semiconductors, which could lead to the development of new materials for electronic devices. Additionally, the mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide could be further investigated to better understand its potential applications in various fields.

Synthesis Methods

The synthesis of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide involves the reaction of 5-ethylthiophene-3-carboxylic acid with thionyl chloride, followed by the addition of N,N-dimethylamine and sodium sulfite. The resulting product is then purified by recrystallization to obtain N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in its pure form.

Scientific Research Applications

N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a precursor for the synthesis of conductive polymers and as a dopant for organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent for the synthesis of various compounds, including heterocycles and amino acids.

properties

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2/c1-4-10-7-9(8-17-10)11(14)12-5-6-18(15,16)13(2)3/h7-8H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOZYIYSQSPELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NCCS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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